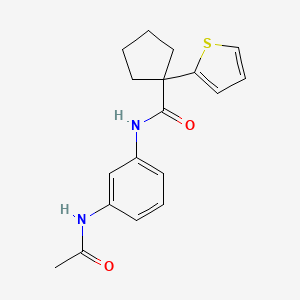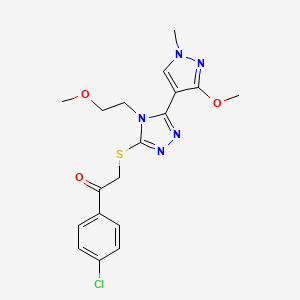![molecular formula C16H17N3O2S B2574331 N,N-dimetil-4-(7-metil-imidazo[1,2-a]piridin-2-il)bencenosulfonamida CAS No. 381699-70-3](/img/structure/B2574331.png)
N,N-dimetil-4-(7-metil-imidazo[1,2-a]piridin-2-il)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C16H17N3O2S This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 7-methylimidazo[1,2-a]pyridine moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The imidazo[1,2-a]pyridine moiety is known for its biological activity, and the sulfonamide group can enhance the compound’s solubility and bioavailability. It may be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its structural stability and functional group versatility. It may also find applications in the development of sensors and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved by condensing 2-aminopyridine with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines.
Sulfonamide Formation: The imidazo[1,2-a]pyridine derivative is then reacted with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
N,N-Dimethylation: The final step involves the N,N-dimethylation of the sulfonamide using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up with appropriate equipment to enhance reaction efficiency and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to potentially reduce the sulfonamide group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the imidazo[1,2-a]pyridine moiety can engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide: Similar structure but with a different position of the methyl group on the imidazo[1,2-a]pyridine ring.
Imidazo[1,2-a]pyridine derivatives: A broad class of compounds with varying substituents on the imidazo[1,2-a]pyridine core
Uniqueness
N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is unique due to the specific positioning of the methyl group on the imidazo[1,2-a]pyridine ring, which can influence its chemical reactivity and biological activity. The combination of the sulfonamide group with the imidazo[1,2-a]pyridine core also provides a distinctive set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
N,N-dimethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-12-8-9-19-11-15(17-16(19)10-12)13-4-6-14(7-5-13)22(20,21)18(2)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPUSZHJZBVEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2574248.png)
![ethyl 5-(2-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2574249.png)
![1-Fluorosulfonyloxy-3-[(phenylcarbamoylamino)methyl]benzene](/img/structure/B2574250.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2574251.png)
![3-hydroxy-1-(2-methoxyphenyl)-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2574252.png)





![2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2574264.png)


![(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2574269.png)
